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Introduction

BI-D1870 is a potent, cell-permeable, and ATP-competitive inhibitor of the p90 ribosomal S6

kinase (RSK) family of serine/threonine kinases.[1][2][3] It specifically targets the N-terminal

kinase domain of RSK isoforms, playing a crucial role in modulating the Ras-MAPK signaling

pathway. Due to its high selectivity and potency, BI-D1870 serves as an essential chemical

probe for elucidating the physiological functions of RSK and as a reference compound in high-

throughput screening (HTS) campaigns for the discovery of novel kinase inhibitors. These

notes provide detailed protocols and data for the application of BI-D1870 in common HTS-

related assays.

Mechanism of Action

BI-D1870 inhibits all four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with high

potency.[4] RSK kinases are located downstream of the ERK/MAPK pathway and are involved

in the regulation of diverse cellular processes, including cell proliferation, survival, and motility.

[5][6] Upon activation by growth factors or mitogens, ERK1/2 phosphorylates and activates

RSK.[3] Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates,

such as Glycogen Synthase Kinase-3β (GSK3β), LKB1, and the ribosomal protein S6 (rpS6).[1]

[5][7] BI-D1870 exerts its effect by preventing this downstream phosphorylation cascade.[7]
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Table 1: In Vitro Potency of BI-D1870 against RSK
Isoforms
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of BI-D1870

against the four human RSK isoforms. The assays were conducted using purified recombinant

kinases. The potency of BI-D1870 is shown to be dependent on the concentration of ATP,

which is characteristic of an ATP-competitive inhibitor.[1][2]

Kinase Target
IC₅₀ (nM) at 100 µM
ATP

IC₅₀ (nM) at 10 µM
ATP

Reference(s)

RSK1 10 - 31 5 [1][2][8]

RSK2 20 - 24 10 [1][2][8]

RSK3 18 Not Reported [1][4]

RSK4 15 Not Reported [1][4]

Table 2: Kinase Selectivity Profile of BI-D1870
BI-D1870 exhibits significant selectivity for the RSK family over other kinases, including those

from the same AGC kinase family. This selectivity is crucial for its use as a specific chemical

probe.

Kinase Target IC₅₀ (nM)
Fold Selectivity vs.
RSK (approx.)

Reference(s)

PLK1 100 5-10x [1]

Aurora B >1000 >50x [1][4]

DYRK1a >1000 >50x [1]

CDK2-A >1000 >50x [1]

Lck >1000 >50x [1]

CK1 >1000 >50x [1][4]

GSK3β >1000 >50x [1][4]
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Figure 1. Simplified ERK/RSK Signaling Pathway and BI-D1870 Inhibition.
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Figure 2. High-Throughput Screening Workflow for Kinase Inhibitors.

Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for RSK
Inhibition
This protocol describes a radiometric assay to measure the inhibitory activity of compounds like

BI-D1870 against a purified RSK enzyme in a high-throughput format.[4][9][10]

Materials:

Purified recombinant His₆-RSK1 or His₆-RSK2 enzyme.

Substrate Peptide: A specific peptide for RSK, e.g.,

KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK.[9]

Assay Buffer (Buffer A): e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-

mercaptoethanol.

[γ-³²P]ATP (specific activity ~500 cpm/pmol).

10 mM Magnesium Acetate.

100 µM unlabeled ATP.

BI-D1870 or test compounds dissolved in 100% DMSO.
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P81 phosphocellulose paper.

75 mM phosphoric acid.

Scintillation counter.

Procedure:

Compound Plating: Prepare serial dilutions of BI-D1870 in a 384-well plate. For HTS,

compounds are typically plated at a final assay concentration of 1-10 µM.

Enzyme Preparation: Dilute the purified RSK enzyme in Assay Buffer to the desired working

concentration (e.g., 1-2 units/mL).

Reaction Setup:

To each well of the assay plate, add 10 µL of the diluted enzyme.

Add 1 µL of the compound solution (or DMSO for controls).

Pre-incubate for 10 minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding 10 µL of a substrate master mix

containing Assay Buffer, 30 µM substrate peptide, 10 mM magnesium acetate, and 100 µM

[γ-³²P]ATP.[9]

Incubation: Incubate the plate at 30°C for 10-20 minutes. Ensure the reaction is within the

linear range.

Stop Reaction: Terminate the reaction by spotting 15 µL of the reaction mixture onto P81

phosphocellulose paper.

Washing: Immerse and wash the P81 papers three times for 5 minutes each in a bath of 75

mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

Detection: Air dry the papers and measure the incorporated radioactivity using a scintillation

counter.
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Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and

determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Western Blot Assay for RSK
Pathway Inhibition
This protocol is used to confirm the in-cell activity of BI-D1870 by monitoring the

phosphorylation status of a downstream RSK substrate.[1][7]

Materials:

HEK-293 or Rat-2 cells.[2]

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for stimulation.[7]

BI-D1870.

Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 1% (v/v) Triton X-100, 1

mM sodium orthovanadate, 50 mM sodium fluoride, 5 mM sodium pyrophosphate, 0.27 M

sucrose, and protease inhibitors.

Primary antibodies: anti-phospho-GSK3α/β (Ser21/9), anti-total-GSK3, anti-phospho-rpS6,

anti-total-rpS6.

HRP-conjugated secondary antibody.

Enhanced Chemiluminescence (ECL) detection reagents.

Procedure:

Cell Culture: Plate HEK-293 cells in 6-well plates and grow to 80-90% confluency.

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16

hours to reduce basal kinase activity.[9]
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Inhibitor Treatment: Pre-treat the cells with various concentrations of BI-D1870 (e.g., 0.1 to

10 µM) or DMSO (vehicle control) for 30-60 minutes.[7][9]

Cell Stimulation: Stimulate the cells by adding PMA (e.g., 400 ng/mL) or EGF (e.g., 100

ng/mL) for 20 minutes to activate the ERK/RSK pathway.[7]

Cell Lysis:

Aspirate the medium and wash the cells once with ice-cold PBS.

Add 100-200 µL of ice-cold Lysis Buffer to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cell debris.[9]

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

or Bradford assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate and an imaging system.

Data Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to

total protein. A dose-dependent decrease in the phosphorylation of RSK substrates indicates

effective inhibition by BI-D1870.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15617999?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/BI-D1870.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1698666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1698666/
https://pubmed.ncbi.nlm.nih.gov/17040210/
https://pubmed.ncbi.nlm.nih.gov/17040210/
https://www.selleckchem.com/products/bi-d1870.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920941/
https://www.researchgate.net/publication/6755758_BI-D1870_is_a_specific_inhibitor_of_the_p90_RSK_ribosomal_S6_kinase_isoforms_in_vitro_and_in_vivo
https://www.researchgate.net/figure/Effect-of-BI-D1870-on-RSK-activity-in-vitro-A-The-ATP-competitive-kinase-inhibitor_fig1_6755758
https://www.targetmol.com/compound/bi-d1870
http://file.medchemexpress.com/batch_PDF/HY-10510/BI-D1870-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b15617999#compound-name-in-high-throughput-screening
https://www.benchchem.com/product/b15617999#compound-name-in-high-throughput-screening
https://www.benchchem.com/product/b15617999#compound-name-in-high-throughput-screening
https://www.benchchem.com/product/b15617999#compound-name-in-high-throughput-screening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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